Oxypurinol 7-riboside can be synthesized through various biochemical pathways involving the metabolism of allopurinol. The synthesis process involves:
The efficiency of this metabolic pathway can vary based on genetic factors influencing enzyme activity, which may affect individual responses to allopurinol therapy .
The molecular structure of oxypurinol 7-riboside consists of a purine base linked to a ribose sugar moiety. Key structural features include:
The structural integrity allows it to effectively interact with xanthine oxidase, facilitating its role as an inhibitor .
Oxypurinol participates in several important biochemical reactions:
The primary mechanism of action for oxypurinol involves:
This dual mechanism not only decreases uric acid levels but also alters nucleotide metabolism, contributing to its therapeutic effects.
Oxypurinol exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability when administered orally .
Oxypurinol 7-riboside has several scientific applications:
Oxypurinol 7-riboside (CAS #16220-08-9) is a ribonucleoside derivative formed through the conjugation of oxypurinol (the primary active metabolite of allopurinol) with a ribose sugar moiety. Its molecular formula is C₁₀H₁₁N₄O₆⁺, indicating a cationic structure with a molecular weight of 283.22 g/mol [1] [6]. The ribose group attaches specifically to the N7 position of the oxypurinol heterocycle, distinguishing it from isomers like oxypurinol-1-riboside and oxypurinol-9-riboside [6] [8]. This regioselectivity arises from enzymatic preferences during biosynthesis, as discussed in Section 1.2.
Spectroscopic characterization, including mass spectrometry and NMR, confirms the connectivity: the β-D-ribofuranose unit links via a glycosidic bond to N7 of the purine analog. Tandem mass spectrometry (LC-MS/MS) fragments show signature ions at m/z 137 (oxypurinol) and 152 (ribose cleavage products), aiding analytical identification in complex matrices [5] [8]. The compound’s polarity, evidenced by its retention behavior in chromatographic systems, aligns with its zwitterionic nature and influences its environmental persistence (Section 1.4).
Table 1: Molecular Properties of Oxypurinol 7-Riboside
Property | Value |
---|---|
CAS Registry Number | 16220-08-9 |
Molecular Formula | C₁₀H₁₁N₄O₆⁺ |
Molecular Weight | 283.22 g/mol |
SMILES Notation | [C@@H]4(C(O[N+]13C(=NC2=C1C=NC=N2)O3)OCC@HO)O |
Key Fragments (MS/MS) | m/z 137, 152 |
Chrom. Retention Behavior | High polarity (distinct from hypoxanthine/xanthine) |
Oxypurinol 7-riboside originates primarily from the enzymatic ribosylation of oxypurinol in humans. The reaction is catalyzed by purine-salvage enzymes, notably hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and orotate phosphoribosyltransferase (OPRT). These enzymes utilize phosphoribosyl pyrophosphate (PRPP) as the ribose-5-phosphate donor, transferring the ribosyl group to oxypurinol’s N7 position [2] [7]. This pathway parallels the natural conversion of purine bases (e.g., hypoxanthine) to nucleosides but exploits the structural similarity between oxypurinol and endogenous purines [2] [4].
The biosynthesis occurs predominantly in hepatic and renal tissues, where PRPP availability and purine-metabolizing enzymes are abundant. Crucially, oxypurinol itself derives from the oxidation of allopurinol—a pro-drug—via xanthine oxidase (XO) and aldehyde oxidase (AO). While XO contributes weakly to this conversion, AO is the dominant enzyme responsible for metabolizing allopurinol to oxypurinol in humans, evidenced by linear pharmacokinetics even at high allopurinol doses [2]. Subsequent ribosylation yields oxypurinol 7-riboside as a minor metabolite, detectable in urine alongside unconjugated oxypurinol [8] [5].
As an analog of endogenous nucleosides, oxypurinol 7-riboside interacts with enzymes beyond its biosynthetic pathways, exhibiting inhibitory effects on key purine and pyrimidine metabolism enzymes:
Kinetic analyses reveal significantly weaker inhibition of xanthine oxidoreductase (XOR) by oxypurinol 7-riboside compared to oxypurinol or allopurinol. Unlike oxypurinol, which forms a long-lived complex with reduced XOR (Mo(IV) state), oxypurinol 7-riboside does not efficiently inhibit XOR’s catalytic site due to steric hindrance from the ribosyl group and inability to coordinate the molybdenum-pterin cofactor [3]. Consequently, it contributes minimally to uric acid reduction.
Table 2: Enzymatic Targets and Inhibition Profiles
Enzyme | Inhibition Mechanism | Functional Consequence |
---|---|---|
Purine Nucleoside Phosphorylase (PNP) | Weak allosteric inhibition | Reduced purine salvage; ↑ hypoxanthine/xanthine |
Orotidine-5′-Monophosphate Decarboxylase (OMPDC) | Competitive inhibition | Impaired pyrimidine synthesis; ↑ orotic acid |
Xanthine Oxidoreductase (XOR) | Negligible direct inhibition | Minimal contribution to urate-lowering |
Oxypurinol 7-riboside demonstrates high aqueous stability under physiological pH (6–8) but undergoes gradual hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, cleaving the glycosidic bond to release oxypurinol and ribose [5] [8]. Its polarity (log P ~ −2.1) and cationic nature limit passive diffusion across lipid membranes, favoring renal excretion—a property confirmed by its persistent detection in wastewater and aquatic environments [5].
Environmental monitoring studies reveal exceptional persistence in water matrices, with concentrations up to μg/L in treated wastewater and groundwater. This stability stems from resistance to microbial degradation and photolysis, making it a novel marker for wastewater contamination [5]. In biological systems, the riboside accumulates in uremic serum due to impaired renal clearance, where it resists degradation by serum nucleosidases, unlike unmodified nucleosides [8]. Reactivity studies indicate no significant adduct formation with proteins or nucleic acids, suggesting its primary role as an end-product metabolite rather than a reactive intermediate.
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